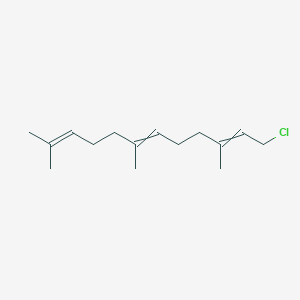
trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene
Übersicht
Beschreibung
trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene, also known as trans,trans-farnesyl chloride, is an organic compound with the molecular formula C15H25Cl and a molecular weight of 240.81 g/mol . This compound is characterized by its three double bonds and a chlorine atom attached to a long carbon chain, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene can be synthesized through the chlorination of farnesol or farnesyl acetate. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under anhydrous conditions . The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: Reduction of the double bonds can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or methanol.
Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in acetone.
Reduction: Pd/C in ethanol under hydrogen atmosphere.
Major Products:
Substitution: Formation of farnesyl derivatives such as farnesyl amines, farnesyl alcohols, and farnesyl thiols.
Oxidation: Formation of farnesyl epoxides and farnesyl alcohols.
Reduction: Formation of fully saturated farnesyl compounds.
Wissenschaftliche Forschungsanwendungen
trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-chloro-3,7,11-trimethyldodeca-2,6,10-triene involves its ability to act as an electrophile due to the presence of the chlorine atom. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of diverse chemical products. The compound can also participate in radical reactions, contributing to its versatility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3,7,11-trimethyldodeca-2,6,10-triene: Similar structure but with a bromine atom instead of chlorine.
Farnesol: The alcohol counterpart of 1-chloro-3,7,11-trimethyldodeca-2,6,10-triene.
Farnesyl acetate: The acetate ester of farnesol.
Uniqueness: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene is unique due to its chlorine atom, which imparts distinct reactivity compared to its bromine or alcohol counterparts. This makes it a valuable intermediate in the synthesis of various organic compounds .
Eigenschaften
CAS-Nummer |
6784-45-8 |
|---|---|
Molekularformel |
C15H25Cl |
Molekulargewicht |
240.81 g/mol |
IUPAC-Name |
1-chloro-3,7,11-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H25Cl/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3 |
InChI-Schlüssel |
BJVUJIDTICYHLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCl)C)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













